An In-depth Technical Guide to the Structure Elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
An In-depth Technical Guide to the Structure Elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a core component of various biologically active molecules, including kinase inhibitors. This document details the synthetic pathway, spectroscopic characterization, and potential biological relevance of the title compound, presenting data in a structured format for ease of reference and comparison. While direct experimental spectroscopic and crystallographic data for the unsubstituted title compound are not extensively reported in publicly available literature, this guide compiles information from closely related derivatives and precursors to provide a robust framework for its structural identification.
Chemical Structure and Properties
2-Chlorothieno[3,2-d]pyrimidin-4-amine is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring are key features that influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S | [1][2] |
| Molecular Weight | 185.64 g/mol | [1] |
| CAS Number | 16234-40-5 | [1][2] |
| IUPAC Name | 2-chlorothieno[3,2-d]pyrimidin-4-amine | [1] |
| Canonical SMILES | C1=CSC2=C1N=C(N=C2N)Cl | [2] |
| InChI Key | XGASPHHTVSWLNM-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine is typically achieved through a multi-step process starting from a substituted thiophene precursor. The general synthetic strategy involves the construction of the fused pyrimidine ring followed by chlorination and selective amination.
Caption: Synthetic workflow for 2-Chlorothieno[3,2-d]pyrimidin-4-amine.
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
This step involves the cyclization of a thiophene derivative with urea to form the pyrimidine ring.
-
Protocol: A mixture of methyl 3-aminothiophene-2-carboxylate and urea is heated at approximately 190°C for several hours. The reaction mixture is then cooled and treated with an aqueous solution of sodium bicarbonate followed by acidification with a dilute acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.[3]
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The diol intermediate is then chlorinated to introduce reactive chloro groups.
-
Protocol: A mixture of thieno[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for several hours.[3][4] After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully added to ice-water with vigorous stirring to precipitate the dichlorinated product. The solid is collected by filtration, washed with water, and dried.[3]
Step 3: Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
The final step is a selective nucleophilic aromatic substitution where the more reactive chlorine atom at the 4-position is displaced by an amino group.
-
Protocol: 2,4-Dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or ethanol. The solution is then treated with an excess of aqueous or gaseous ammonia at elevated temperatures in a sealed vessel. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent, and dried.
Spectroscopic Data for Structural Elucidation
NMR and Mass Spectrometry Data of 2,4-Dichlorothieno[3,2-d]pyrimidine
Table 2: ¹H NMR and MS Data for 2,4-Dichlorothieno[3,2-d]pyrimidine
| Data Type | Solvent | Chemical Shift (δ) / m/z | Multiplicity / Assignment | Reference |
| ¹H NMR | CDCl₃ | 8.16 ppm | d, J = 5.4 Hz, 1H | [4] |
| 7.72 ppm | d, J = 5.4 Hz, 1H | [4] | ||
| Mass Spec. (ESI) | - | 205.1 [M+H]⁺ | - |
NMR Data of a Representative N-Substituted Derivative: N-Benzylthieno[3,2-d]pyrimidin-4-amine
The following data for an N-benzyl substituted analogue provides insight into the expected chemical shifts for the thieno[3,2-d]pyrimidine core.
Table 3: ¹H and ¹³C NMR Data for N-Benzylthieno[3,2-d]pyrimidin-4-amine
| Data Type | Solvent | Chemical Shift (δ) | Assignment | Reference |
| ¹H NMR | DMF-d₇ | 8.52 ppm | s, 1H, HC² | [5] |
| 8.41 ppm | t, J = 6.5 Hz, 1H, HN⁴ | [5] | ||
| 8.14 ppm | d, J = 5.3 Hz, 1H, HC⁶ | [5] | ||
| 7.42 ppm | d, J = 5.5 Hz, 1H, HC⁷ | [5] | ||
| 7.44-7.25 ppm | m, 5H, Ar-H (benzyl) | [5] | ||
| 4.87 ppm | d, J = 6.0 Hz, 2H, HC⁹ | [5] | ||
| ¹³C NMR | DMF-d₇ | 160.6 ppm | C⁷ᵃ | [5] |
| 158.0 ppm | C⁴ | [5] | ||
| 155.4 ppm | C² | [5] | ||
| 133.2 ppm | C⁶ | [5] | ||
| 125.4 ppm | C⁷ | [5] | ||
| 115.8 ppm | C⁴ᵃ | [5] | ||
| 44.5 ppm | C⁹ | [5] |
Note: Assignments for the thieno[3,2-d]pyrimidine core are based on the numbering provided in the reference.
Potential Biological Activity and Signaling Pathways
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology. They have been shown to act as inhibitors of various protein kinases and other important cellular targets.
Recent studies have highlighted that thieno[3,2-d]pyrimidine derivatives can function as:
-
EGFR Inhibitors: Certain derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRL858R/T790M that are responsible for resistance to some cancer therapies.[6]
-
EZH2 Inhibitors: The thieno[3,2-d]pyrimidine core has been utilized to develop inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7]
-
Tubulin Polymerization Inhibitors: Some compounds based on this scaffold have been identified as inhibitors of tubulin polymerization, targeting the colchicine-binding site and leading to cell cycle arrest and apoptosis.[8]
The antiproliferative activity of a derivative of 2-Chlorothieno[3,2-d]pyrimidin-4-amine has been demonstrated against several cancer cell lines, with molecular docking studies suggesting potential inhibition of a protein with PDB code 3D15.[9]
Caption: Potential signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.
Conclusion
2-Chlorothieno[3,2-d]pyrimidin-4-amine represents a valuable scaffold in the design of novel therapeutic agents. This guide has outlined its synthesis and provided a framework for its structural elucidation based on data from closely related compounds. The diverse biological activities exhibited by its derivatives, including the inhibition of key targets in cancer progression, underscore the importance of this chemical entity in drug discovery and development. Further research to obtain and publish the direct experimental characterization data for this specific compound would be a valuable contribution to the scientific community.
References
- 1. 2-Chlorothieno[3,2-d]pyrimidin-4-amine | 16234-40-5 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
